molecular formula C17H24N2O4S B2716572 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1396781-91-1

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2716572
CAS No.: 1396781-91-1
M. Wt: 352.45
InChI Key: FLSDZAVNJDMEBT-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications

Anti-Acetylcholinesterase Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide has been studied for its potential as an anti-acetylcholinesterase (anti-AChE) agent. Research indicates that substituting the benzamide with a bulky moiety significantly increases anti-AChE activity. The introduction of an alkyl or phenyl group at the nitrogen atom of benzamide enhances this activity further. This compound has shown promise in the development of antidementia agents due to its high affinity for AChE (Sugimoto et al., 1990).

Development of Novel Pharmaceutical Compounds

This compound has also been a key player in the synthesis of novel pharmaceutical compounds. For example, it has been used in the creation of potent agonists for the human beta(3)-adrenergic receptor, indicating its potential in the development of treatments for conditions related to this receptor (Hu et al., 2001).

Research in Organic Chemistry

In organic chemistry, this compound has contributed to advancing the understanding of reactions and syntheses. It has been involved in studies on the cyclization of acetylenic sulfones with beta and gamma-chloroamines, leading to the creation of various piperidines, pyrrolizidines, indolizidines, and quinolizidines (Back & Nakajima, 2000).

Analytical Chemistry Applications

This compound has also found applications in analytical chemistry, particularly in the field of mass spectrometry. It has been studied for its behavior under collision-induced dissociation in mass spectrometry, contributing to a deeper understanding of the fragmentation and rearrangement processes of novel drugs (Qin, 2002).

Enzyme Interaction Studies

Another area of application includes the study of enzyme interactions. This compound has been used in research to understand its interaction with enzymes like Cytochrome P450, which are critical in drug metabolism. Such studies help in predicting the metabolic fate of new drugs and their possible interactions in the human body (Hvenegaard et al., 2012).

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-24(22,23)19-10-7-14(8-11-19)16(20)18-12-17(21)9-6-13-4-2-3-5-15(13)17/h2-5,14,21H,6-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSDZAVNJDMEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.